3-Chloro-2,6-difluorophenylboronic acid
Overview
Description
3-Chloro-2,6-difluorophenylboronic acid: is an organoboron compound with the molecular formula C₆H₄BClF₂O₂. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2,6-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It’s also recommended to use personal protective equipment and non-sparking tools to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,6-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-difluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: The reactions are usually carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: 3-Chloro-2,6-difluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it useful in the development of pharmaceuticals with improved efficacy and stability.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its unique chemical properties enable the development of materials with specific electronic and mechanical characteristics.
Comparison with Similar Compounds
- 2,6-Difluorophenylboronic acid
- 3-Chloro-2-fluorophenylboronic acid
- 4-Chloro-2,6-difluorophenylboronic acid
Uniqueness: 3-Chloro-2,6-difluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific cross-coupling reactions. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound, providing advantages in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(3-chloro-2,6-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAOKOKSOKHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397533 | |
Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031226-45-5 | |
Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,6-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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